molecular formula C12H13N3O2 B13930808 Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13930808
M. Wt: 231.25 g/mol
InChI Key: IVSQCQWIMKLQPZ-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a cyclopropyl group attached to the imidazo[1,2-a]pyrazine core The presence of the ethyl ester group at the 2-position of the pyrazine ring further enhances its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with cyclopropylcarbonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is typically carried out at room temperature or under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Bromine in acetic acid at room temperature.

Major Products:

Mechanism of Action

The mechanism of action of ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes and proteins, thereby disrupting key biochemical pathways. For instance, it may inhibit the activity of kinases or other regulatory proteins, leading to the modulation of cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-15-6-9(8-3-4-8)13-5-11(15)14-10/h5-8H,2-4H2,1H3

InChI Key

IVSQCQWIMKLQPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)C3CC3

Origin of Product

United States

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